Product packaging for Arginine butyrate(Cat. No.:CAS No. 80407-72-3)

Arginine butyrate

Cat. No.: B1260094
CAS No.: 80407-72-3
M. Wt: 875.0 g/mol
InChI Key: ZVEMACCDKBQNGX-KALODSIISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Arginine butyrate is a salt compound combining L-arginine and butyric acid, which confers a dual mechanism of action relevant for biomedical research. It acts as a histone deacetylase (HDAC) inhibitor, which can alter gene expression by affecting chromatin structure . Concurrently, the L-arginine component serves as a precursor for nitric oxide (NO) synthesis, contributing to the NO signaling pathway . This dual activity makes it a valuable tool for investigating epigenetic regulation and cell signaling. In research models, this compound has been shown to upregulate the expression of utrophin, a protein homologous to dystrophin, and has been studied as a therapeutic candidate for Duchenne Muscular Dystrophy (DMD) . Studies in mdx mice, a model of DMD, demonstrated that treatment with this compound could improve grip strength and reduce fibrosis in skeletal muscle . Furthermore, its properties have been explored in oncology research, where it can upregulate the interleukin-2 receptor beta (IL-2Rβ) on leukemia and lymphoma cells, thereby increasing their susceptibility to targeted toxins like DAB(389)IL-2 . Pharmacokinetic studies indicate that butyric acid, when administered as the arginine salt, is rapidly eliminated from the system, a key consideration for designing in vivo study protocols . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C34H74N12O14 B1260094 Arginine butyrate CAS No. 80407-72-3

Properties

CAS No.

80407-72-3

Molecular Formula

C34H74N12O14

Molecular Weight

875.0 g/mol

IUPAC Name

(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;butanoic acid

InChI

InChI=1S/3C6H14N4O2.4C4H8O2/c3*7-4(5(11)12)2-1-3-10-6(8)9;4*1-2-3-4(5)6/h3*4H,1-3,7H2,(H,11,12)(H4,8,9,10);4*2-3H2,1H3,(H,5,6)/t3*4-;;;;/m000..../s1

InChI Key

ZVEMACCDKBQNGX-KALODSIISA-N

SMILES

CCCC(=O)O.CCCC(=O)O.CCCC(=O)O.CCCC(=O)O.C(CC(C(=O)O)N)CN=C(N)N.C(CC(C(=O)O)N)CN=C(N)N.C(CC(C(=O)O)N)CN=C(N)N

Isomeric SMILES

CCCC(=O)O.CCCC(=O)O.CCCC(=O)O.CCCC(=O)O.C(C[C@@H](C(=O)O)N)CN=C(N)N.C(C[C@@H](C(=O)O)N)CN=C(N)N.C(C[C@@H](C(=O)O)N)CN=C(N)N

Canonical SMILES

CCCC(=O)O.CCCC(=O)O.CCCC(=O)O.CCCC(=O)O.C(CC(C(=O)O)N)CN=C(N)N.C(CC(C(=O)O)N)CN=C(N)N.C(CC(C(=O)O)N)CN=C(N)N

Synonyms

arginine butyrate

Origin of Product

United States

Synthesis and Derivatization for Preclinical Research

Chemical Synthesis Methodologies for Arginine Butyrate (B1204436)

The preparation of arginine butyrate for research and clinical use primarily involves a straightforward acid-base reaction. The synthesis methodology for creating aqueous solutions of this compound for administration involves the dissolution of L-arginine in purified water, followed by the addition of n-butyric acid. researchgate.netresearchgate.net The pH of the resulting solution is a critical parameter and is carefully adjusted to ensure the formation of the salt and to provide a formulation suitable for administration.

For preclinical studies, different concentrations and pH levels have been utilized depending on the intended application and route of administration. For instance, a 26% stock solution with a 1 M concentration of both arginine and butyrate, adjusted to a pH of 7, has been used for continuous-chronic injections in animal models. researchgate.net In contrast, a 12.5% solution containing 0.76 M arginine and 1 M butyrate, with a pH of 5.5, has been formulated for intermittent injections, mirroring protocols used in clinical trials for certain hemoglobinopathies. researchgate.net A patent has also described the preparation of this compound where the completion of the salt formation is indicated by the solution reaching a pH of 7.5 +/- 0.5. sefh.es The drug formulation for some clinical trials has consisted of 5% butyric acid (50 g/l) and 7.5% L-arginine (75 g/l). sefh.esmedicinacomplementar.com.br

The process for preparing this compound salt for in vivo administration can be summarized as follows:

Dissolution: L-arginine is dissolved in a suitable solvent, typically sterile water for injection.

Acidification: n-Butyric acid is added to the arginine solution.

pH Adjustment: The pH of the mixture is adjusted to a specific value, for example, between 5.5 and 7.5, to ensure the formation of the this compound salt. researchgate.netsefh.es

Sterilization: The final solution is sterilized, often by filtration, before being used in preclinical or clinical settings. sefh.es

Design and Characterization of Novel this compound Analogs and Prodrugs

To address the pharmacological limitations of butyrate, such as its short half-life and rapid metabolism, researchers have designed and synthesized novel prodrugs of arginine and butyrate. The primary goal of this derivatization is to create more stable compounds that can deliver the active moieties more effectively to their targets, potentially at lower doses. researchgate.net

A key strategy has been the covalent linkage of arginine and butyrate, moving beyond the simple salt formulation. This has led to the development of ester and amide prodrugs. Two notable examples that have been investigated in preclinical models of Duchenne muscular dystrophy (DMD) are an ester-linked compound, 3-hydroxybutyrate (B1226725) arginate (ABE), and an amide-linked analog (ABA). researchgate.netresearchgate.net The rationale behind this approach is that the covalent bond offers greater stability compared to the ionic bond of the salt, which can dissociate in the body. researchgate.net

The synthesis of these specific prodrugs, ABE and ABA, was outsourced to specialized chemical synthesis companies for the purposes of the reported research. farmaciajournal.com While detailed, step-by-step synthesis protocols and full characterization data like 1H-NMR or Mass Spectrometry results are not extensively detailed in the primary research literature, the design principle involves forming a stable ester or amide bond between the two parent molecules. researchgate.netgoogle.com

The characterization of these novel analogs has been primarily functional, focusing on their biological effects in preclinical models. For example, in studies on mdx mice, a model for DMD, both ABE and ABA were shown to be effective at significantly lower doses than the this compound salt. researchgate.net Treatment with these prodrugs led to improvements in muscle function and a reduction in muscle necrosis. researchgate.netresearchgate.net Furthermore, in vitro studies on human myotubes demonstrated that these prodrugs could increase the expression of utrophin, a protein that can compensate for the lack of dystrophin in DMD. researchgate.net

Structural Modifications and Structure-Activity Relationship Studies

The investigation of this compound and its derivatives has provided valuable insights into their structure-activity relationships (SAR). A central finding is that the nature of the chemical linkage between arginine and butyrate significantly influences the compound's biological activity and potency.

The move from a simple salt (this compound) to covalently linked prodrugs (ABE and ABA) represents a key structural modification. Preclinical studies have demonstrated that this modification leads to a substantial increase in efficacy. Both the ester-linked (ABE) and amide-linked (ABA) prodrugs were found to produce beneficial effects in a mouse model of DMD at doses that were 10 times lower than the effective doses of the this compound salt formulation. researchgate.net This suggests that the covalent bond enhances the bioavailability and/or cellular uptake of the active components.

Further dose-response studies with ABE and ABA have revealed nuances in their activity profiles. For instance, in mdx mice, ABA was found to increase grip strength at all tested doses, with a complete rescue of this parameter at a dose of 50 mg/kg/day. researchgate.net ABE also improved grip strength, with a complete rescue observed at 80 mg/kg/day. researchgate.net In terms of improving fatigue resistance, ABE showed a maximum effect at 50 mg/kg/day, while ABA's maximum effect was seen at 100 mg/kg/day. researchgate.net These findings indicate that even subtle structural differences, such as an ester versus an amide linkage, can impact the optimal effective dose for different aspects of muscle function.

The synergistic action of the two components when covalently linked is a critical aspect of the SAR. The beneficial effects observed are attributed to the combined action of butyrate as a histone deacetylase (HDAC) inhibitor and arginine as a substrate for nitric oxide synthase (NOS), leading to enhanced NO production. researchgate.net Studies have shown that the combined arginine-butyrate formula acts synergistically to increase chromatin acetylation in human myotubes compared to either L-arginine or butyrate alone. researchgate.net

Molecular Mechanisms of Action and Cellular Biology

Chromatin Remodeling and Epigenetic Modulation

Arginine butyrate's mechanisms of action are deeply rooted in its ability to induce epigenetic changes, primarily through the activity of its butyrate (B1204436) component. Butyrate is recognized as a histone deacetylase (HDAC) inhibitor, which allows it to alter chromatin architecture and modulate the expression of various genes. ontosight.ainih.gov

The primary epigenetic effect of this compound is mediated by the butyrate moiety, a short-chain fatty acid that functions as a histone deacetylase (HDAC) inhibitor. cancer.govnih.gov This inhibition prevents the removal of acetyl groups from histones, a key process in epigenetic regulation. nih.gov The inhibitory action of butyrate is particularly directed towards Class I HDACs. plos.org By inhibiting these enzymes, butyrate leads to changes in gene expression, which can induce effects such as cell cycle arrest and apoptosis. ontosight.ai

Research has shown that butyrate can inhibit the activity of HDAC1 and HDAC2. mdpi.com More specific studies on sodium butyrate have quantified its inhibitory concentration (IC₅₀) against specific HDACs, demonstrating its potency. hellobio.com

Table 1: Inhibition Profile of Butyrate against Histone Deacetylases (HDACs)

HDAC TargetInhibition StatusIC₅₀ (for Sodium Butyrate)Reference
HDAC1Inhibited0.3 mM hellobio.com
HDAC2Inhibited0.4 mM hellobio.com
HDAC7Inhibited0.3 mM hellobio.com
HDAC6Not Inhibited- hellobio.com
HDAC10Not Inhibited- hellobio.com

As a direct consequence of HDAC inhibition, this compound causes the hyperacetylation of core histones, particularly histones H3 and H4. cancer.govnih.gov The inhibition of deacetylation leads to the accumulation of multi-acetylated forms of these histones within the cell nucleus. nih.govcapes.gov.br Studies have demonstrated that in the presence of butyrate, the methylation of histone H3 is significantly more targeted toward chromatin that is already rapidly acetylated. nih.gov This effect is observed even on the promoters of specific viral genes; for instance, sodium butyrate treatment induces hyperacetylation of both H3 and H4 on the promoters of Epstein-Barr virus (EBV) lytic cycle genes. asm.org

The hyperacetylation of histones H3 and H4 significantly alters the structure of chromatin. scbt.com Acetylated histones have a weaker affinity for the negatively charged DNA backbone, which leads to a relaxation of the chromatin structure, often referred to as chromosomal unfolding. cancer.govnih.gov This "opening" of the chromatin makes the DNA more accessible to the transcriptional machinery. nih.gov

This increased accessibility is demonstrated by a heightened sensitivity of the associated DNA to degradation by enzymes like DNase I. nih.gov Research has shown that butyrate-induced increases in DNase I sensitivity occur across various genes, although this change in chromatin state is not always sufficient on its own to trigger transcriptional activation for every gene. nih.gov The modification of chromatin structure is a key mechanism by which butyrate regulates the expression of genes involved in critical cellular processes like proliferation and differentiation. mdpi.com

Gene Expression Regulation Pathways

This compound is a recognized inducer of fetal hemoglobin (HbF) by stimulating the transcription of the γ-globin gene. longdom.orgnih.govnih.gov This effect has been observed in cultured cells, animal models, and clinical trials involving patients with β-globin disorders like sickle cell anemia and β-thalassemia. nih.govresearchgate.netjscimedcentral.com The mechanism is believed to involve the stimulation of the human γ-globin gene promoter, which contains specific butyrate response elements (BREs). nih.govjscimedcentral.com

A short-term trial involving patients with sickle cell anemia and β-thalassemia demonstrated a significant and rapid increase in fetal globin production following treatment with this compound. nih.gov The study documented increases in γ-globin messenger RNA (mRNA), the synthesis of the γ-globin chain, and the proportion of reticulocytes producing fetal hemoglobin (F reticulocytes). longdom.orgnih.gov In addition to its transcriptional effects, some evidence suggests that butyrate may also enhance the translational efficiency of existing γ-globin mRNA, contributing to the increase in HbF levels. nih.gov

Table 2: Research Findings on this compound's Induction of Fetal Globin

ParameterObserved EffectReference
Fetal-globin Synthesis6% to 45% increase above pretreatment levels nih.gov
γ-globin mRNA Levels2-fold to 6-fold increase nih.gov
F ReticulocytesApproximately 2-fold increase nih.gov
Total Hemoglobin (in one patient)Increased from 4.7 to 10.2 g/dL over 7 weeks nih.gov

This compound can modulate the gene expression of certain viruses, a mechanism that has been explored as a therapeutic strategy for virus-associated malignancies. bu.edu In cancers associated with a latent Epstein-Barr virus (EBV) infection, such as specific types of lymphomas, the virus does not express its native thymidine (B127349) kinase (TK) enzyme. nih.govashpublications.org This lack of EBV-TK expression renders the infected cancer cells resistant to antiviral drugs like ganciclovir (B1264), which require activation by a viral kinase. nih.govnih.gov

This compound induces an early lytic pattern of EBV gene expression, which includes the transcription of the EBV thymidine kinase gene. cancer.govnih.govashpublications.org By inducing EBV-TK expression, this compound effectively sensitizes the latently infected tumor cells to ganciclovir. nih.govashpublications.org The subsequent administration of ganciclovir leads to the targeted destruction of the EBV-positive cancer cells. cancer.gov A phase 1/2 clinical trial demonstrated that this combination therapy had significant biological activity in patients with refractory EBV-positive lymphoid malignancies, with 10 out of 15 patients showing antitumor responses. nih.gov

Regulation of Proto-oncogene and Tumor Suppressor Gene Expression

This compound has demonstrated the ability to modulate the expression of genes critical to the development and progression of cancer, including proto-oncogenes and tumor suppressor genes. A key target in this regulation is the p210 bcr-abl fusion gene, a hallmark of chronic myelogenous leukemia (CML). nih.govresearchgate.net

Research has shown that this compound can downregulate the expression of the p210 bcr-abl protein in a dose-dependent manner. nih.govresearchgate.net This effect is achieved through the transcriptional regulation of the bcr-abl gene. nih.govresearchgate.net The inhibition of p210 bcr-abl expression is significant because this oncoprotein possesses elevated tyrosine kinase activity that is essential for its transforming activity and functions as an anti-apoptotic factor. nih.govresearchgate.net By reducing its expression, this compound can render CML cells more susceptible to apoptosis, or programmed cell death. nih.govresearchgate.net Studies have demonstrated that exposure to this compound can induce apoptosis in CML cell lines, such as K562, and in fresh leukemia cells from patients. nih.govresearchgate.net

It is noteworthy that the inhibition of p210 bcr-abl expression alone may not be sufficient to induce apoptosis. nih.govresearchgate.net However, this compound's ability to downregulate this key oncogene, in conjunction with its other cellular effects, contributes to its anti-neoplastic potential. nih.govresearchgate.net The regulation of other oncogenes such as myc, ras, myb, jun, and src has also been associated with butyric acid, the active component of this compound. google.com

Differential Expression of Genes Governing Cell Proliferation, Growth, and Differentiation

This compound significantly alters the gene expression profiles that control fundamental cellular processes like proliferation, growth, and differentiation. nih.govplos.org This modulation is largely attributed to its activity as a histone deacetylase (HDAC) inhibitor. nih.govplos.org By inhibiting HDACs, this compound leads to the acetylation of histones, which reduces their affinity for chromatin and allows for chromosomal unfolding. plos.org This, in turn, can modulate the expression of a wide array of genes. plos.org

In studies using mdx mice, a model for Duchenne Muscular Dystrophy, treatment with this compound resulted in the differential expression of numerous genes that regulate cell proliferation, growth, and differentiation when compared to control groups. nih.govplos.org Gene expression profiling experiments revealed that thousands of genes were significantly altered in the this compound-treated group. nih.gov Specifically, these changes pointed to an increase in growth-promoting pathways, such as the IGF-1 pathway. nih.govplos.org

Furthermore, this compound has been shown to induce the expression of fetal forms of adult genes, a key strategy in some therapeutic approaches. nih.govnih.gov For instance, it can lead to an increase in the expression of utrophin, a homolog of dystrophin. nih.gov The compound's influence extends to the prolonged expression of growth-promoting genes like c-myb and c-myc. researchgate.net This broad impact on gene expression underscores this compound's potential to influence cellular fate and function.

Transcriptional Control of Genes Related to Myogenesis, Fibrosis, and Inflammation

This compound exerts transcriptional control over genes involved in myogenesis (muscle formation), fibrosis (scarring), and inflammation. nih.govplos.org This multi-faceted regulation is particularly relevant in the context of muscle disorders.

Myogenesis: In the mdx mouse model, this compound treatment has been associated with alterations in the expression of genes that control myogenesis. nih.govplos.org While some studies have shown an increase in utrophin expression, a protein important for muscle integrity, others did not observe a significant up-regulation at the mRNA or protein level. plos.org L-arginine, a component of this compound, has been independently shown to induce utrophin expression. plos.org Butyrate, the other component, is known to promote myogenic differentiation by affecting the expression of key transcription factors like MyoD and myogenin. researchgate.net

Fibrosis: A significant effect of this compound is the reduction of fibrosis. nih.govnih.gov Gene expression profiling in this compound-treated skeletal muscle indicated a decrease in pro-fibrotic pathways. nih.govplos.org This is consistent with findings that butyrate can inhibit the activation of fibroblasts and reduce the production of TGF-β1, a key driver of fibrosis. frontiersin.org In pancreatic fibrosis models, sodium butyrate, a related compound, was shown to decrease the expression of α-smooth muscle actin, a marker of fibrosis. nih.gov

Inflammation: this compound treatment also leads to alterations in the expression of genes that control inflammation. nih.govplos.org Butyrate is known to have anti-inflammatory properties and can suppress the expression of pro-inflammatory genes. nih.gov It can inhibit the production of inflammatory mediators and the activation of NF-κB, a key transcription factor in the inflammatory response. frontiersin.orgnih.gov

The following table summarizes the effects of this compound on gene expression in these three key areas:

Process Effect of this compound Key Genes/Pathways Affected Supporting Evidence
Myogenesis Modulates gene expression, potential for utrophin induction.Utrophin, MyoD, Myogenin nih.govplos.orgresearchgate.net
Fibrosis Decreases pro-fibrotic gene expression, reduces tissue fibrosis.TGF-β1 pathway, α-smooth muscle actin nih.govplos.orgfrontiersin.orgnih.gov
Inflammation Alters expression of inflammatory control genes, anti-inflammatory effects.NF-κB pathway, pro-inflammatory cytokines nih.govplos.orgfrontiersin.orgnih.gov

Cellular Signaling Network Perturbations

This compound influences several critical intracellular signaling networks, leading to a cascade of cellular responses. These perturbations are central to its mechanism of action and contribute to its diverse biological effects.

Activation of Nitric Oxide (NO) Signaling Cascades

A key pharmacological activity of this compound is the activation of the nitric oxide (NO) signaling pathway. researchgate.netnih.gov This is primarily due to its L-arginine component, which serves as a substrate for nitric oxide synthase (NOS) to produce NO. sefh.esasm.org NO is a crucial signaling molecule with a wide range of physiological functions. journalmeddbu.com

The activation of NO signaling by this compound is thought to contribute to its therapeutic effects in several ways. sefh.es For instance, in the context of wound healing, increased NO production can lead to vasodilation, thereby improving oxygen delivery to tissues. sefh.es In models of Duchenne muscular dystrophy, enhancing the NO pathway is a primary mechanism through which this compound derivatives are believed to exert their beneficial effects. researchgate.netnih.gov Studies have shown a synergistic action between the L-arginine and butyrate components, suggesting that the combined effect on the NO pathway and other cellular processes is greater than the sum of their individual effects. researchgate.net

Modulation of Signal Transducer and Activator of Transcription (STAT) Pathways (e.g., STAT5)

This compound has been shown to modulate the Signal Transducer and Activator of Transcription (STAT) pathways, with a particular impact on STAT5. researchgate.net The STAT family of proteins are transcription factors that play a critical role in relaying signals from cytokines and growth factors from the cell membrane to the nucleus, where they regulate gene expression involved in processes like cell proliferation, differentiation, and survival.

Research has demonstrated that both butyrate and specific growth-stimulatory short-chain fatty acid derivatives (SCFADs), including this compound, can induce prolonged phosphorylation and activation of STAT5. researchgate.net This sustained activation, lasting for over 120 minutes, is in contrast to the transient activation observed with some other stimuli like interleukin-3 (IL-3). researchgate.net The prolonged activation of STAT5 by these compounds is linked to the induction of cellular proliferation. researchgate.net

Influence on Mitogen-Activated Protein Kinase (MAPK) Systems

This compound and its constituent, butyrate, exert a significant influence on the Mitogen-Activated Protein Kinase (MAPK) signaling systems. The MAPK cascades, which include the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways, are crucial for regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. ashpublications.org

Butyrate has been shown to modulate these pathways in a context-dependent manner. In some cancer cell lines, butyrate treatment leads to a decrease in the phosphorylation of ERK and JNK, while simultaneously increasing the phosphorylation of p38. ashpublications.org The inhibition of the ERK pathway is associated with the induction of differentiation and inhibition of cell proliferation. ashpublications.org Conversely, the activation of the p38 pathway appears to be involved in the induction of certain differentiation markers. ashpublications.org

In other cellular contexts, such as in immune cells, short-chain fatty acids like butyrate can regulate MAPK pathways by inhibiting histone deacetylases (HDACs). frontiersin.org This can lead to the dephosphorylation of MAPK and inhibition of the ERK, JNK, and p38 signaling pathways, ultimately suppressing the production of pro-inflammatory cytokines. frontiersin.org The binding of butyrate to its receptors can also lead to the phosphorylation of p38 MAPK, contributing to apoptosis. mdpi.com

Interplay with Cyclic Adenosine (B11128) Monophosphate (cAMP) Signaling

This compound's influence on cellular processes extends to its interaction with the cyclic adenosine monophosphate (cAMP) signaling pathway, a crucial regulator of various physiological functions. Studies have demonstrated that butyrate can activate the cAMP-protein kinase A (PKA)-cAMP response element-binding protein (CREB) signaling cascade in intestinal epithelial cells. nih.govresearchgate.net This activation is characterized by an increase in intracellular cAMP levels, enhanced PKA activity, and subsequent phosphorylation of CREB. nih.govresearchgate.net

Interestingly, the mechanism by which butyrate elevates cAMP levels appears to be independent of the typical G protein-coupled receptor (GPR)-mediated pathways that usually regulate adenylyl cyclase (AC) and phosphodiesterase (PDE), the enzymes responsible for cAMP synthesis and degradation, respectively. nih.gov Research in Caco-2 cells, a human colon adenocarcinoma cell line, revealed that butyrate did not affect the activities of AC or PDE. nih.gov Instead, it was observed that butyrate-treated cells exhibited higher concentrations of adenosine triphosphate (ATP), the substrate for cAMP production. nih.govresearchgate.net This suggests that this compound may activate the cAMP-PKA-CREB signaling pathway by increasing the available ATP pool for cAMP synthesis. nih.govresearchgate.net This activation of the cAMP pathway points to a broader range of regulatory effects of butyrate that may be mediated through this signaling cascade. nih.gov

Impact on Wnt/β-catenin Pathway

The Wnt/β-catenin signaling pathway, a critical regulator of cell proliferation, differentiation, and apoptosis, is significantly modulated by butyrate. nih.govdntb.gov.ua In several cancer cell lines, butyrate has been shown to inhibit the Wnt/β-catenin pathway. nih.gov This inhibition can lead to a decrease in the nuclear accumulation of β-catenin, a key effector of the pathway. frontiersin.org By preventing β-catenin's translocation to the nucleus, butyrate can suppress the transcription of target genes involved in cell proliferation and survival, such as c-myc and cyclin D1. nih.govnih.gov

The interaction is complex, as both hyperactivation and suppression of the Wnt/β-catenin pathway can lead to apoptosis in colorectal cancer cells. nih.gov In some contexts, butyrate treatment leads to the stabilization of membrane-bound β-catenin, promoting cell-cell adhesion and differentiation in colon cancer cells. frontiersin.org However, in other instances, particularly with prolonged exposure, cancer cells can develop resistance by switching from canonical (β-catenin-dependent) to noncanonical (β-catenin-independent) Wnt signaling, which can promote cell survival. plos.org This switch can involve the upregulation of components like WNT5A and its receptor ROR2. plos.org

Regulation of PI3K/Akt Signaling

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a central regulator of cell survival, growth, and proliferation, and it is often dysregulated in cancer. nih.govgenome.jp Butyrate has been shown to modulate this pathway, often leading to an inhibition of its pro-survival signals. researchgate.net This inhibition can occur through various mechanisms, including the activation of protein phosphatase 2A (PP2A), which can dephosphorylate and inactivate Akt.

In some cancer cells, butyrate-induced apoptosis is linked to the suppression of the PI3K/Akt pathway. nih.gov The inhibition of this pathway can contribute to cell cycle arrest and the induction of apoptosis. nih.gov Furthermore, the interplay between the PI3K/Akt pathway and other signaling cascades, such as the Wnt/β-catenin pathway, is crucial. For instance, the activation of noncanonical Wnt signaling in butyrate-resistant cells can lead to increased Akt signaling, promoting cell survival. plos.org L-arginine, a component of this compound, has also been shown to activate the Akt pathway in certain cellular contexts, suggesting a complex and potentially cell-type-specific regulation of this pathway by this compound. researchgate.netresearchgate.netmdpi.com

Cellular Fate Processes

Induction of Cellular Differentiation in Transformed Cell Lines

A hallmark of this compound's activity is its ability to induce cellular differentiation in a wide array of transformed cell lines. nih.govashpublications.org This effect is not limited to a specific cell type, with studies documenting its efficacy in leukemias, colon carcinomas, neuroblastomas, and sarcomas. nih.govashpublications.org The induction of differentiation is often characterized by morphological changes, where the cancer cells adopt a more mature and less malignant phenotype. ashpublications.org

Functionally, this differentiation is accompanied by the expression of cell-type-specific markers. For example, in human sarcoma cell lines, treatment with this compound leads to an increase in alkaline phosphatase activity and total protein content, both indicators of a more differentiated state. nih.gov Similarly, in human erythroleukemia K562 cells, butyrate induces erythroid differentiation. ashpublications.org This broad-spectrum differentiation-inducing capability suggests that this compound targets a common mechanism inherent to many cancer cells. ashpublications.org

Mechanisms of Cell Cycle Arrest (e.g., G0/G1 Phase)

This compound is a potent inducer of cell cycle arrest, primarily in the G0/G1 phase, in numerous cancer cell types. nih.govresearchgate.netnih.gov This arrest is a key mechanism underlying its anti-proliferative effects. The molecular basis for this cell cycle blockade involves the modulation of several key regulatory proteins.

A critical target of butyrate is the cyclin-dependent kinase inhibitor p21WAF1/CIP1. nih.gov Butyrate treatment leads to the upregulation of p21, which in turn inhibits the activity of cyclin-dependent kinases (CDKs) that are necessary for the G1 to S phase transition. nih.govresearchgate.net This upregulation of p21 can occur through both p53-dependent and independent mechanisms. researchgate.net Additionally, butyrate can influence the expression of other cell cycle regulators, including the downregulation of cyclins and CDKs, and the inhibition of the phosphorylation of the retinoblastoma protein (pRb). dtic.mil The hypophosphorylated form of pRb sequesters transcription factors required for S-phase entry, thus enforcing the G1 arrest. dtic.mil In some cell types, butyrate can also induce a G2/M phase arrest. plos.orgsemanticscholar.org

Apoptosis Induction Pathways (e.g., Mitochondria/Cytochrome c-mediated)

This compound is a well-documented inducer of apoptosis, or programmed cell death, in various cancer cell lines. nih.govresearchgate.net A primary mechanism for this is the activation of the intrinsic, or mitochondrial, pathway of apoptosis. nih.gov This pathway is initiated by cellular stress and is controlled by the B-cell lymphoma 2 (Bcl-2) family of proteins.

Butyrate treatment can shift the balance of Bcl-2 family members towards a pro-apoptotic state. nih.gov This often involves the upregulation of pro-apoptotic proteins like Bak and the downregulation of anti-apoptotic proteins such as Bcl-xL. nih.gov This shift in the Bcl-2 rheostat leads to increased mitochondrial outer membrane permeabilization (MOMP). MOMP allows for the release of cytochrome c from the mitochondria into the cytosol. nih.gov In the cytosol, cytochrome c binds to apoptotic protease-activating factor 1 (Apaf-1) and pro-caspase-9 to form the apoptosome, which then activates caspase-9. nih.gov Activated caspase-9, in turn, activates executioner caspases, such as caspase-3, leading to the cleavage of cellular substrates and the morphological and biochemical hallmarks of apoptosis. nih.gov L-arginine has also been shown to alleviate apoptosis in some contexts by preserving mitochondrial membrane potential. researchgate.netresearchgate.netmdpi.com

Interactive Data Table of Research Findings

Autophagy Pathway Modulation and Its Regulatory Mechanisms

This compound, through its constituent components, exerts significant influence over autophagy, the cellular process of degrading and recycling damaged organelles and proteins to maintain homeostasis. microbialcell.com The butyrate moiety, a short-chain fatty acid (SCFA), is a key modulator of this pathway. One primary mechanism involves the inhibition of the mechanistic target of rapamycin (B549165) (mTOR) signaling pathway. mdpi.comnih.gov The mTOR complex 1 (mTORC1), a crucial sensor of nutrient availability, typically suppresses autophagy. frontiersin.orgbiorxiv.org Butyrate has been shown to inhibit the phosphorylation of Akt and mTOR, sometimes through the induction of reactive oxygen species (ROS), which leads to the upregulation of autophagy-initiating proteins such as beclin 1, ATG5, and LC3-II, thereby promoting the formation of autophagosomes. mdpi.com

Another significant regulatory mechanism is through butyrate's function as a histone deacetylase (HDAC) inhibitor. frontiersin.orgnih.gov By inhibiting HDACs, butyrate promotes histone hyperacetylation, an epigenetic modification that can upregulate the expression of autophagy-related genes (ATG) and increase autophagic flux. frontiersin.org

However, the effect of butyrate on autophagy can be context-dependent. In colonocytes, where butyrate serves as a primary energy source, it can inhibit autophagy to maintain mitochondrial respiration and ATP production. frontiersin.org In other scenarios, sodium butyrate has been observed to inhibit autophagy induced by advanced glycation end-products (AGEs) by blocking the PI3K/Akt/NF-κB signaling pathway. mdpi.com

The arginine component also contributes to autophagy regulation. The catabolism of arginine into polyamines like spermidine (B129725) is known to promote autophagy. frontiersin.org Furthermore, L-arginine supplementation has been found to ameliorate defective autophagy by partially restoring mTOR activity, highlighting its role as a positive nutrient signal in this pathway. biorxiv.org

Table 1: Regulatory Mechanisms in Autophagy Pathway Modulation
MechanismKey Molecules/Pathways InvolvedGeneral OutcomeReferences
mTOR Pathway InhibitionAkt, mTOR, Beclin-1, ATG5, LC3-IIInduction of autophagy mdpi.comnih.govbiorxiv.org
Histone Deacetylase (HDAC) InhibitionHDACs, Acetylated Histones, ATG genesUpregulation of autophagic flux frontiersin.orgnih.gov
Nutrient/Energy SensingATP levels, PI3K/Akt/NF-κBContext-dependent inhibition or promotion of autophagy frontiersin.orgmdpi.com
Arginine-Mediated ModulationmTOR, Polyamines (e.g., spermidine)Promotion of autophagy frontiersin.orgbiorxiv.org

Metabolic Reprogramming at the Cellular Level

Effects on Cellular Energy Metabolism and Oxidative Processes

This compound plays a multifaceted role in reprogramming cellular energy metabolism and managing oxidative stress. Butyrate is a crucial energy substrate, particularly for intestinal epithelial cells, where it is readily metabolized. nih.govresearchgate.net The metabolic effect of butyrate can be dependent on its concentration; at lower concentrations, it is primarily oxidized as an energy source, whereas at higher concentrations, it functions as an HDAC inhibitor, altering gene expression related to metabolism. nih.gov Studies show that butyrate influences energy homeostasis by affecting processes like thermogenesis and lipid and glucose metabolism, partly through the activation of G protein-coupled receptors (GPCRs). nih.govresearchgate.net In macrophages, butyrate treatment has been shown to decrease glycolysis, an effect linked to the inhibition of the mTOR pathway. nih.gov It can also support mitochondrial function by rescuing deficits in mitochondrial respiration to maintain cellular ATP levels. frontiersin.org

Regarding oxidative processes, both components of this compound contribute to cellular protection. Butyrate is known to regulate oxidative stress. nih.gov Sodium butyrate has been demonstrated to alleviate oxidative stress induced by AGEs in THP-1 cells. mdpi.com The L-arginine component also has significant anti-oxidative properties. nih.gov It can protect cells from oxidative damage induced by lipopolysaccharides (LPS) and reduce levels of lipid peroxidation. nih.gov In studies on mdx mice, a model for Duchenne muscular dystrophy, this compound treatment was found to differentially express genes involved in oxidative phosphorylation. nih.gov Oxidative stress can lead to the modification of amino acid residues in proteins, including arginine, causing structural changes and loss of function. frontiersin.org

Table 2: Effects on Cellular Energy and Oxidative Processes
ProcessEffect of this compoundKey FindingsReferences
Cellular Energy MetabolismModulationButyrate serves as an energy source for colonocytes and influences glycolysis, thermogenesis, and lipid metabolism. nih.govnih.govresearchgate.net
Mitochondrial FunctionSupportRescues deficits in mitochondrial respiration to maintain ATP production; affects oxidative phosphorylation pathways. frontiersin.orgnih.gov
Oxidative StressReductionBoth arginine and butyrate components protect against cellular oxidative damage and reduce lipid peroxidation. nih.govmdpi.comnih.gov

Modulation of Specific Intracellular Metabolic Pathways (e.g., amino acid metabolism)

This compound significantly modulates a variety of intracellular metabolic pathways, with a pronounced impact on amino acid metabolism. Gene expression profiling in dystrophic mice treated with this compound revealed changes in pathways controlling aminoacyl-tRNA biosynthesis, which is fundamental for protein synthesis. nih.gov

Metabolomic studies using sodium butyrate have provided more granular insights, showing alterations in multiple metabolic pathways. mdpi.com These include the metabolism of D-glutamine and D-glutamate, arginine biosynthesis, alanine, aspartate, and glutamate (B1630785) metabolism, and sphingolipid metabolism. mdpi.com The modulation of arginine biosynthesis is particularly noteworthy, as arginine itself is a hub for numerous metabolic activities. mdpi.comnih.gov

Arginine is a conditionally essential amino acid that serves as a precursor for the synthesis of proteins and several bioactive molecules, including nitric oxide, creatine (B1669601), proline, and polyamines. nih.govnih.gov Its metabolism is central to the urea (B33335) cycle for nitrogen disposal. nih.gov The availability and catabolism of arginine are deeply intertwined with immune cell function and inflammatory responses. nih.govfrontiersin.org Butyrate administration has been shown to directly alter amino acid metabolism, affecting the cellular levels of L-arginine and other amino acids like L-alanine. frontiersin.org This metabolic crosstalk highlights the compound's ability to reprogram cellular functions by influencing the availability and utilization of essential building blocks and signaling molecules.

Table 3: Modulation of Intracellular Metabolic Pathways by Butyrate
Affected PathwayObserved ChangeBiological ContextReferences
Aminoacyl-tRNA BiosynthesisAltered gene expressionSkeletal muscle of dystrophic mice treated with this compound nih.gov
Arginine BiosynthesisAlteredMetabolomic analysis of THP-1 cells treated with sodium butyrate mdpi.com
D-glutamine and D-glutamate MetabolismAlteredMetabolomic analysis of THP-1 cells treated with sodium butyrate mdpi.com
Alanine, Aspartate, and Glutamate MetabolismAlteredMetabolomic analysis of THP-1 cells treated with sodium butyrate mdpi.com
Arginine and Proline MetabolismAlteredMetabolomic analysis in the gut-liver axis following butyrate supplementation frontiersin.org

Preclinical Efficacy and Pharmacological Studies in Animal Models

Hematological Disorders: Investigation of Fetal Hemoglobin Induction

Arginine butyrate's potential to induce fetal hemoglobin (HbF) has been explored in vitro using the human erythroleukemia cell line K562 as a model system. Studies have shown that butyrate (B1204436), the active component of this compound, can induce erythroid differentiation in these cells. This process is characterized by an inhibition of cell proliferation and a corresponding induction of hemoglobin synthesis. researchgate.netescholarship.orgnih.gov The mechanism of action appears to involve the modulation of mitogen-activated protein (MAP) kinase signaling pathways. Specifically, butyrate treatment leads to the inhibition of extracellular signal-regulated kinases (ERK) and the activation of p38 MAP kinase, a combination of events critical for driving the differentiation process. researchgate.netnih.gov

Research has demonstrated that butyrate selectively promotes the production of fetal hemoglobin in K562 cells. researchgate.net The effectiveness of butyrate in inducing hemoglobinization has been observed under different treatment regimens. One study found that after three days of incubation with butyrate, the percentage of hemoglobin-producing cells (benzidine-positive cells) increased by four to six-fold, with total hemoglobin production rising by 9 to 14-fold. researchgate.net Intermittent pulse treatment with butyrate was shown to be particularly effective, maintaining a high percentage of differentiated cells over multiple treatment cycles, suggesting this could be a favorable regimen for sustained HbF induction. researchgate.net

Table 1: Effects of Butyrate on K562 Erythroid Cells in vitro

ParameterObservationSource(s)
Cell Proliferation Inhibited researchgate.netescholarship.org
Hemoglobin Synthesis Induced researchgate.netescholarship.orgresearchgate.net
Fetal Hemoglobin (HbF) Selectively promoted researchgate.net
Benzidine-Positive Cells 4- to 6-fold increase researchgate.net
Total Hemoglobin 9- to 14-fold increase researchgate.net
Signaling Pathway Inhibition of ERK, Activation of p38 MAP kinase researchgate.netnih.gov
Optimal Regimen Intermittent pulse treatment sustained differentiation researchgate.net

The capacity of butyrate to induce fetal hemoglobin has also been evaluated in various animal models. In utero infusions of butyrate in sheep fetuses were shown to delay the developmental switch from fetal (γ-globin) to adult (β-globin) gene expression. nih.gov Studies in non-human primates have further substantiated these findings, where butyrate administration to adult baboons successfully induced γ-globin gene expression. nih.gov

Transgenic mouse models carrying the human γ-globin gene have also been instrumental in demonstrating the effects of butyrate. In these models, butyrate treatment led to an increased expression of the human γ-globin gene. nih.gov However, it is noteworthy that experience from animal models has also suggested that the fetal hemoglobin response to butyrate may not be sustained with prolonged administration of high doses. nih.gov This observation has been attributed to the known antiproliferative effects of butyrate, which could potentially limit the expansion of erythroid progenitor cells over time. nih.gov

Table 2: Summary of this compound Studies in Animal Models of Hemoglobinopathies

Animal ModelKey FindingsSource(s)
Sheep Fetuses Delayed the developmental switch from γ- to β-globin gene expression. nih.gov
Adult Baboons Induced γ-globin gene expression. nih.gov
Transgenic Mice Increased expression of the human γ-globin gene. nih.gov
General Observation The HbF response may be lost after prolonged high-dose administration. nih.gov

Musculoskeletal System Pathologies: Duchenne Muscular Dystrophy Models

A notable outcome was the improvement in grip strength. researchgate.net Specifically, the this compound-treated group demonstrated a slower rate of decline in unadjusted forelimb strength compared to untreated controls. nih.gov At five months of age, this group showed a significant improvement in unadjusted forelimb grip strength. nih.gov Furthermore, oral administration of this compound was found to enhance fatigue resistance, another critical performance index in the context of muscular dystrophy. nih.gov Despite these positive effects on strength and endurance, the treatment did not lead to significant differences in other behavioral activities or Rotarod performance. nih.gov

Table 3: Muscle Function and Performance in mdx Mice Treated with this compound

Performance IndexObservationSource(s)
Forelimb Grip Strength Improved; slower rate of decline noted. researchgate.netnih.gov
Fatigue Resistance Improved. nih.gov
Behavioral Activity No significant changes observed. nih.gov
Rotarod Performance No significant differences observed. nih.gov

Histopathological analysis of tissues from this compound-treated mdx mice reveals targeted benefits, particularly in mitigating fibrosis. A six-month treatment regimen resulted in a significant decrease in fibrosis in the gastrocnemius muscle. researchgate.netresearchgate.netnih.gov This anti-fibrotic effect was a key finding, correlating with the observed improvements in grip strength. nih.gov

Table 4: Histopathological Findings in mdx Mice Treated with this compound

TissueHistopathological ParameterFindingSource(s)
Gastrocnemius Muscle FibrosisSignificantly decreased. researchgate.netresearchgate.netnih.gov
Heart FibrosisTrend toward a decrease. nih.gov
Heart Ejection Fraction / Fractional ShorteningProtected against drastic reduction. nih.gov
Heart Ventricular Dilatation / HypertrophyProtected against development. nih.gov
Diaphragm FibrosisNo significant changes observed. nih.gov
Skeletal Muscle (General) Necrosis / Regeneration (H&E)No significant improvements noted. nih.gov

A key therapeutic strategy for DMD involves upregulating utrophin, a protein that can functionally compensate for the absence of dystrophin. However, studies investigating the effect of this compound on utrophin expression in mdx mice have yielded specific results. Following a six-month treatment period, analysis of skeletal muscle did not show a statistically significant up-regulation of utrophin at either the messenger RNA (mRNA) or protein level. nih.gov

While not statistically significant, Western blot analysis did indicate a non-significant 28% increase in utrophin protein expression in the this compound-treated group. nih.gov This outcome is notably different from studies involving L-arginine alone, which has been reported to induce utrophin expression in mdx mouse muscle. nih.gov The current preclinical data for this compound does not provide evidence for a significant impact on the expression of other dystrophin-associated proteins like β-dystroglycan.

Table 5: Utrophin Expression in mdx Mice Skeletal Muscle Following this compound Treatment

ProteinMethod of AnalysisResultSource(s)
Utrophin mRNA level analysisNo significant up-regulation. nih.gov
Utrophin Protein level (Western blot)No significant up-regulation; a non-significant 28% increase was noted. nih.gov

Calcium Homeostasis and Neuromuscular Excitability

Preclinical studies using mouse models of Duchenne muscular dystrophy (DMD) have demonstrated the potential of this compound derivatives to improve muscle phenotype and function. In mdx mice, a common animal model for DMD, treatment with this compound derivatives led to a significant reduction in spontaneous calcium spikes, with a reported 50% decrease observed. nih.gov This suggests a role for the compound in modulating calcium homeostasis within muscle cells. nih.gov

Furthermore, these studies have shown improvements in neuromuscular excitability. Nerve excitability abnormalities detected in untreated mdx mice were almost entirely rescued following treatment with low doses of this compound derivatives. nih.gov This was accompanied by a notable improvement in muscle function, with an approximate 60% increase in force and a 3.5-fold improvement in fatigue resistance. nih.govresearchgate.net The treatment also resulted in a substantial reduction in heart necrosis, with the percentage of necrotic tissue in heart sections being reduced by approximately 90%. nih.govresearchgate.net In addition to these muscular and cardiac benefits, oral administration of this compound protected against the progressive spinal deformity, or kyphosis, observed in mdx mice. nih.gov The kyphosis index in treated mice reached 94% of the value seen in healthy control mice. nih.gov

Table 1: Effects of this compound Derivatives in mdx Mouse Models

Parameter Observed Effect Reference
Spontaneous Ca2+ Spikes50% reduction nih.gov
Nerve ExcitabilityAlmost total rescue of abnormalities nih.gov
Muscle Force~60% improvement nih.govresearchgate.net
Fatigue Resistance3.5-fold improvement nih.govresearchgate.net
Heart Necrosis~90% reduction nih.govresearchgate.net
Kyphosis IndexReached 94% of control value nih.gov

Oncological Preclinical Investigations

The potential of this compound as an anticancer agent has been explored in various preclinical settings, focusing on its direct antitumor effects and its ability to sensitize virus-associated cancers to antiviral therapies.

Antitumorigenic Effects in Murine Cancer Models

In murine cancer models, butyrate, a component of this compound, has been shown to significantly attenuate tumor growth. researchgate.net Studies in mice with hepatocellular carcinoma demonstrated that butyrate exposure led to a notable reduction in tumor volume. researchgate.net This effect is partly attributed to the ability of butyrate to reshape the tumor microenvironment. researchgate.net Butyrate has been observed to slow down tumor growth by impacting immune cells, tumor cells, and healthy intestinal cells. nih.gov It can inhibit the proliferation of various cancer cell lines in vitro, including colon, esophageal, lung, liver, and breast cancer cells, while promoting senescence and apoptosis in a dose-dependent manner. nih.gov

Sensitization of Latent Virus-Associated Malignancies to Antiviral Agents in vivo

A key area of investigation for this compound is its ability to sensitize malignancies associated with latent Epstein-Barr virus (EBV) to antiviral drugs. nih.govnih.gov In these cancers, the virus is in a latent state and does not express the viral thymidine (B127349) kinase (TK) enzyme, which is necessary to activate nucleoside antiviral agents like ganciclovir (B1264). nih.govnih.gov this compound can induce the expression of EBV-TK in latently infected B cells. nih.govcancer.gov This induction of EBV-TK renders the previously resistant lymphoma cells susceptible to ganciclovir-induced apoptosis. nih.gov This mechanism suggests that the presence of the latent EBV genome could make a tumor susceptible to this combination therapy approach. nih.gov

Inflammatory and Fibrotic Conditions: Pancreatitis and Wound Healing Models

The anti-inflammatory and anti-fibrotic properties of this compound and its components have been investigated in animal models of pancreatitis and wound healing.

Attenuation of Inflammation and Oxidative/Nitrosative Stress Responses in Pancreatitis Models

In rodent models of L-arginine-induced acute pancreatitis, butyrate supplementation has been shown to be therapeutic. nih.govnih.gov This model of pancreatitis is characterized by damage to pancreatic acinar cells, leading to inflammation and oxidative stress. scielo.brturkjgastroenterol.org Studies have shown that butyrate supplementation can attenuate the necrosis of pancreatic tissue and reduce systemic inflammation. nih.gov Specifically, it has been observed to decrease oxidative and nitrosative stress. nih.gov In rats with L-arginine-induced pancreatitis, post-treatment with sodium butyrate led to a significant decrease in the expression of interleukin-1β and inducible nitric oxide synthase. nih.gov Butyrate supplementation also resulted in reduced pancreatic tissue necrosis and attenuated oxidative stress in the pancreas. nih.gov

Table 2: Effects of Butyrate in L-Arginine-Induced Pancreatitis Models

Parameter Observed Effect Reference
Pancreatic Tissue NecrosisAttenuated nih.gov
Systemic InflammationReduced nih.gov
Oxidative/Nitrosative StressDecreased nih.gov
Interleukin-1β ExpressionSignificantly decreased nih.gov
Inducible Nitric Oxide Synthase ExpressionSignificantly decreased nih.gov

Inhibition of Fibrogenesis and Tissue Remodeling

The effects of arginine and butyrate on fibrosis and tissue remodeling have been studied in the context of wound healing and pancreatitis-associated fibrosis. In a rat model of L-arginine-induced pancreatitis, post-treatment with sodium butyrate was found to decrease pancreatic fibrosis. nih.gov This was associated with a significant decrease in the expression of α-smooth muscle actin, a marker of fibrosis. nih.gov

In the context of wound healing, supplemental dietary arginine has been shown to enhance the process in normal mice. nih.gov Studies have demonstrated that arginine supplementation increases wound breaking strength and collagen deposition. nih.gov This effect is believed to be mediated, at least in part, through the nitric oxide pathway. nih.gov A mixture containing arginine, glutamine, and β-hydroxy-β-methyl butyrate was also found to have a positive impact on the healing of ischemic wounds in rats, with a notable reduction in the inflammatory process. nih.gov

Mechanisms in Wound Healing and Tissue Repair

The synergistic action of arginine and butyrate precursors has been examined in models of wound healing, demonstrating a positive impact on the repair process. Arginine is known to be a crucial substrate for collagen synthesis and nitric oxide production, both of which are vital for tissue regeneration. nih.govnursingcenter.comwoundsource.com Butyrate and its derivatives are recognized for their anti-inflammatory properties.

In a study on ischemic wounds in rats, a mixture containing L-arginine, L-glutamine, and β-hydroxy-β-methyl butyrate (HMB) was found to significantly reduce wound size compared to a control group. nih.gov The treatment group also exhibited a lower inflammatory cell accumulation score. nih.gov However, this study did not find significant differences in collagen accumulation, granulation tissue maturation, angiogenesis, or reepithelialization between the groups. nih.gov Another study investigating secondary wound healing in rats with a similar mixture did not find a significant enhancement of the healing process. nih.gov

Long-term supplementation with a combination of HMB, arginine, and glutamine was observed to have a positive effect on pressure ulcer healing in sedentary older adults in a retrospective matched case-control study. nih.gov

Table 1: Effects of Arginine and HMB Combination on Ischemic Wound Healing in Rats

Parameter Control Group Treatment Group (Arginine, Glutamine, HMB) P-value
Wound Size (Day 10) Larger Significantly Smaller < .001
Wound Size (Day 14) Larger Significantly Smaller < .001
Inflammatory Cell Accumulation Score Higher Significantly Lower .008
Collagen Accumulation No Significant Difference No Significant Difference .340
Granulation Tissue Maturation No Significant Difference No Significant Difference .161
Angiogenesis No Significant Difference No Significant Difference .387
Reepithelialization No Significant Difference No Significant Difference .190

Data sourced from a study on ischemic wounds in a rat model. nih.gov The treatment group received 200 mg/kg of L-arginine, 200 mg/kg of L-glutamine, and 40 mg/kg of β-hydroxy-β-methyl butyrate per day.

Metabolic Diseases: Diabetes Models

The potential roles of arginine and butyrate in managing metabolic diseases such as diabetes have been investigated in various animal models. These studies suggest that their combined administration could positively influence glucose metabolism and muscle health.

In a rat model of diabetes, a combination of HMB, lysine (B10760008), and arginine was shown to be effective in controlling blood glucose levels. mdpi.comnih.gov This supplementation led to decreased blood glucose and serum glycosylated hemoglobin, along with increased insulin (B600854) sensitivity. mdpi.comnih.gov The molecular mechanisms behind these effects in muscle cells include an increase in the amount of GLUT4 transporter and stimulation of the insulin-dependent signaling pathway involving IRS-1 and Akt. mdpi.comnih.govugr.es

Butyrate supplementation on its own has been shown to prevent and treat diet-induced insulin resistance in mouse models. nih.govnih.gov It has been observed to improve insulin sensitivity and reduce adiposity. nih.gov The mechanism for this is linked to the promotion of energy expenditure and the induction of mitochondrial function. nih.gov In diabetic mice, butyrate was found to restore homeostatic levels of inflammatory markers and reduce reactive oxygen species production, which are known to mediate diabetes-induced colon disturbance. bioscientifica.com

A study on non-diabetic adults with obesity showed that oral L-arginine combined with sodium butyrate significantly increased the area under the curve of plasma GLP-1, a hormone that plays a key role in glucose homeostasis. nih.gov

Table 2: Effects of HMB, Lysine, and Arginine Supplementation in a Rat Model of Diabetes

Parameter Diabetic Control Group Supplemented Group
Blood Glucose Elevated Decreased
Serum Glycosylated Hemoglobin Elevated Decreased
Insulin Sensitivity Impaired Increased
Lean Body Mass Decreased Increased
Muscle GLUT4 Expression Lower Increased
Muscle Akt Phosphorylation Lower Increased

Findings from in vivo studies using a rat model of diabetes. mdpi.comnih.govresearchgate.net

Skeletal muscle plays a critical role in protein and glucose homeostasis, and its atrophy is a common complication of diabetes. mdpi.comnih.gov Nutritional approaches have explored the use of arginine and butyrate precursors to counteract muscle loss in diabetic states.

In a rat model of diabetes, supplementation with a combination of HMB, lysine, and arginine was found to prevent skeletal muscle atrophy. mdpi.comnih.gov This combination increased lean body mass and, in muscle cell cultures, enhanced net protein synthesis. mdpi.comnih.gov The underlying mechanism involves the stimulation of the insulin-dependent signaling pathway. mdpi.comnih.govugr.es

Preclinical Pharmacokinetics and Pharmacodynamics

In Vivo Absorption, Distribution, Metabolism, and Excretion (ADME) Characteristics

The preclinical investigation of arginine butyrate's ADME profile reveals a rapid but transient systemic exposure, primarily characterized by the behavior of its butyrate (B1204436) component. Studies involving the administration of 1-¹⁴C-labelled butyrate salts, including this compound, to animal models such as mice, have demonstrated a swift appearance of radioactivity in the bloodstream following both intraperitoneal and oral routes. spandidos-publications.comgoogle.com This indicates rapid absorption of the butyrate moiety into systemic circulation.

Following absorption, the distribution is relatively wide, with radioactivity being detected in several organs. The liver, in particular, has been identified as a primary organ for distribution and accumulation, where it is maintained for comparatively long periods. spandidos-publications.comgoogle.com Radioactivity has also been noted in the kidney, brain, and muscles. spandidos-publications.com

Pharmacodynamic Markers and Biomarkers of Response in Animal Models

The pharmacodynamic effects of this compound have been extensively studied in preclinical models, particularly the mdx mouse model for Duchenne muscular dystrophy (DMD). In these models, this compound administration leads to significant and measurable improvements in various biomarkers of muscle health and function.

A primary biomarker of response is the upregulation of utrophin, a dystrophin homolog. Continuous administration of this compound in mdx mice has been shown to increase utrophin protein levels by nearly two-fold in skeletal muscle, the heart, and the brain. ascopubs.org This molecular change is associated with a cascade of phenotypic improvements.

Key functional and pathological markers are positively modulated by this compound treatment. A notable reduction in serum creatine (B1669601) kinase (CK) levels, a marker of muscle damage, has been consistently observed, with decreases of 45-50% in adult mdx mice and up to 70% in newborn models. ascopubs.org Functional improvements are also evident, with studies reporting increased isometric force by 23%, improved fatigue resistance, and better performance in grip strength tests. ascopubs.org Furthermore, this compound has demonstrated the ability to reduce muscle necrosis by approximately 30% and decrease fibrosis in skeletal muscle. mdpi.comascopubs.org In addition to skeletal muscle, benefits extend to respiratory and cardiac function, with a 14% increase in tidal volume and protection against cardiomyopathy, respectively. ascopubs.orgkoreascience.kr

Beyond DMD models, this compound has been shown to induce the expression of viral thymidine (B127349) kinase (TK) in latently Epstein-Barr virus (EBV)-infected B cells, rendering them susceptible to antiviral agents like ganciclovir (B1264). bmj.com This serves as a key pharmacodynamic marker in preclinical models of EBV-associated malignancies.

Animal ModelPharmacodynamic MarkerObserved EffectReference
mdx Mouse (DMD)Utrophin Protein Level~2-fold increase in skeletal muscle, heart, and brain ascopubs.orgnih.gov
mdx Mouse (DMD)Serum Creatine Kinase (CK)45-70% decrease ascopubs.org
mdx Mouse (DMD)Muscle Necrosis~30% decrease in limb necrotic area ascopubs.org
mdx Mouse (DMD)Muscle FibrosisSignificant reduction in skeletal muscle mdpi.com
mdx Mouse (DMD)Isometric Force23% increase ascopubs.org
mdx Mouse (DMD)Tidal Volume14% increase ascopubs.org
mdx Mouse (DMD)CardiomyopathyProtection against reduction of ejection fraction and ventricular dilatation koreascience.kr
EBV-infected B cells (in vitro)EBV Thymidine Kinase (TK) ExpressionInduction of EBV-TK gene and protein bmj.com

Comparative Pharmacokinetic Profiles of this compound and Related Butyrate Salts

The therapeutic application of butyrate is constrained by its inherent pharmacokinetic properties, namely its rapid elimination. google.com This has led to the development of various salt forms and prodrugs to potentially improve its pharmacokinetic profile. While direct, side-by-side comparative studies including this compound are limited in publicly available literature, existing research on related compounds provides a valuable framework for understanding its relative properties.

A study directly comparing sodium butyrate (NaB), lysine (B10760008) butyrate (LysB), and the prodrug tributyrin (B1683025) (TB) in humans revealed significant differences in their pharmacokinetic parameters. researchgate.netnih.gov Both NaB and LysB demonstrated significantly greater bioavailability and a more rapid systemic appearance compared to tributyrin. researchgate.netnih.gov Specifically, NaB and LysB had a much shorter time to reach maximum plasma concentration (Tmax) and resulted in a higher maximum plasma concentration (Cmax) and area under the curve (AUC) compared to tributyrin. researchgate.netnih.gov

Research on this compound confirms that the butyrate moiety is rapidly cleared, with a half-life of less than 5 minutes in mice and rabbits. google.com This rapid elimination is a common feature among simple butyrate salts. A key study conducted a pharmacokinetic analysis of butyric acid administered as either sodium or arginine salts, acknowledging the rapid elimination as a limiting factor for both. google.com The use of arginine as the salt form is often chosen to avoid the high sodium load associated with sodium butyrate administration. mdpi.com The findings suggest that simple butyrate salts like sodium, lysine, and arginine likely result in a rapid peak in plasma butyrate concentration followed by swift elimination, a profile that contrasts with the slower, more delayed release from a prodrug like tributyrin.

Butyrate ProductCmax (µg/mL)Tmax (min)AUC₀₋₂₁₀ (µg/mL/min)Reference
Sodium Butyrate (NaB)2.51 ± 4.1322.5 ± 7.91144 ± 214 researchgate.netnih.gov
Lysine Butyrate (LysB)4.53 ± 7.5620.0 ± 0.0189 ± 306 researchgate.netnih.gov
Tributyrin (TB)0.91 ± 1.6551.5 ± 21.7108 ± 190 researchgate.netnih.gov

Data from a comparative study in humans.

Concentration-Dependent Biological Effects in Preclinical Systems

The biological effects of this compound and butyrate in general are highly dependent on the concentration used in preclinical systems. Different cellular responses are triggered at varying concentration thresholds, ranging from metabolic support at low concentrations to the induction of cell differentiation and apoptosis at higher levels.

In cultured human sarcoma cells, this compound induced cell differentiation in a dose-dependent manner, as measured by increased alkaline phosphatase activity. nih.gov These effects were observed at concentrations ranging from 1 mM to 5 mM (expressed as butyrate equivalents). nih.gov Similarly, in chronic myelogenous leukemia (K562) cells, exposure to a low dose of 0.5 mM this compound was sufficient to induce apoptosis and cause a dose-related inhibition of p210 bcr-abl protein expression. nih.gov

The mechanism of action for butyrate is also concentration-dependent. At low concentrations (e.g., 0.5 mM), butyrate can be utilized primarily as an energy source by cells with minimal effect on histone deacetylase (HDAC) activity. spandidos-publications.com However, at higher concentrations (e.g., 5 mM), it functions as an effective HDAC inhibitor, leading to changes in gene expression that can drive cell cycle arrest and apoptosis. spandidos-publications.com

Interestingly, some effects are observed at even lower, physiologically achievable concentrations. In leukemia and lymphoma cell lines, a very low concentration of this compound (0.06 mM), which had no direct impact on cell growth, was able to upregulate the IL-2 receptor beta subunit (IL-2Rβ). nih.gov This specific molecular change suggests that even sub-cytotoxic concentrations can have significant biological activity.

Concentration (Butyrate Equivalent)Preclinical SystemObserved Biological EffectReference
0.06 mMLeukemia/Lymphoma CellsUpregulation of IL-2Rβ expression with no direct growth inhibition nih.gov
0.5 mMChronic Myelogenous Leukemia Cells (K562)Induction of apoptosis and inhibition of p210 bcr-abl expression nih.gov
0.5 mMGeneral (e.g., Colon Cells)Primarily utilized as an energy source; no significant HDAC inhibition spandidos-publications.com
1 mM - 5 mMHuman Sarcoma CellsDose-dependent increase in markers of cell differentiation (alkaline phosphatase) nih.gov
5 mMGeneral (e.g., Cancer Cells)Functions as an HDAC inhibitor, leading to cell cycle arrest and apoptosis spandidos-publications.com

Interactions with the Microbiome and Host Physiology

Modulation of Gut Microbiota Composition and Metabolic Output

The administration of arginine and butyrate (B1204436) can significantly alter the gut microbial landscape and its metabolic functions. Arginine supplementation has been shown to modify the intestinal microenvironment, which in turn affects the composition and activity of the microbiota. frontiersin.org Studies have demonstrated that arginine can increase the abundance of certain beneficial bacteria. For example, in fattening pigs, L-arginine supplementation led to an increase in the abundance of the phylum Firmicutes and a decrease in Bacteroidetes. frontiersin.org At the genus level, there was a notable increase in Clostridia_UCG-014 and Clostridium_sensu_stricto_1, while abundances of Streptococcus and Prevotella were reduced. frontiersin.org

Butyrate, a primary energy source for colonocytes, also plays a crucial role in shaping the microbial community. nih.govnih.gov It helps to maintain a healthy gut environment, which can favor the growth of other butyrate-producing bacteria, creating a positive feedback loop. mdpi.com The presence of butyrate can influence the balance of the gut ecosystem, potentially promoting the growth of beneficial genera like Lachnospira, Prevotella, and Lactobacillus. frontiersin.org The metabolic output of the microbiota is also affected. For instance, arginine supplementation in broilers during a necrotic enteritis challenge was found to influence cecal concentrations of propionate (B1217596) and butyrate. frontiersin.org

The following table summarizes research findings on the modulation of gut microbiota by arginine or butyrate.

Table 1: Effects of Arginine and Butyrate on Gut Microbiota Composition
Component Study Model Key Findings on Microbial Composition Reference
L-Arginine Fattening Pigs Increased Firmicutes; Decreased Bacteroidetes. Increased Clostridia_UCG-014 and Clostridium_sensu_stricto_1; Decreased Streptococcus and Prevotella. frontiersin.org
Butyrate General Review Promotes the expansion of probiotic genera such as Lachnospira, Prevotella, and Lactobacillus. frontiersin.org
Sodium Butyrate Mouse Model (Colitis) Restores balance of gut microbiota dysbiosis, impacting families like Ruminococcaceae and Lachnospiraceae. mdpi.com

Role of the Arginine Dihydrolase Pathway in Microbial Butyrate Production

The arginine dihydrolase (ADH) pathway, also known as the arc operon, is a specialized metabolic route used by a subset of gut bacteria to catabolize arginine. nih.govnih.gov This pathway is significant because it can alter the local gut environment, which in turn influences the broader microbial community and its production of metabolites like butyrate. nih.govbiorxiv.org

The ADH pathway involves a series of enzymatic reactions that convert arginine into ornithine, ammonia (B1221849), and ATP. nih.gov The key steps are:

Arginine deiminase (arcA) converts arginine to citrulline and ammonia. nih.gov

Ornithine carbamoyltransferase (arcB) converts citrulline and phosphate (B84403) into ornithine and carbamoyl (B1232498) phosphate. nih.gov

Carbamate kinase (arcC) metabolizes carbamoyl phosphate to generate ATP and another molecule of ammonia. nih.gov

An antiporter (arcD) facilitates the exchange of extracellular arginine for intracellular ornithine. nih.gov

Influence on Intestinal Barrier Function and Epithelial Homeostasis

Butyrate is the preferred energy source for the epithelial cells lining the colon (colonocytes), fueling their proliferation and facilitating repair processes. nih.govplos.org It enhances the integrity of the intestinal barrier through several mechanisms:

Upregulation of Tight Junction Proteins: The barrier function is largely dependent on tight junctions, which are protein complexes that seal the paracellular space between epithelial cells. Butyrate has been shown to increase the expression of key tight junction proteins, such as claudins. plos.org For instance, in IPEC-J2 intestinal cells, butyrate increased the mRNA expression and protein abundance of claudin-3 and claudin-4, thereby strengthening the barrier against inflammatory triggers like lipopolysaccharide (LPS). plos.org Butyrate also regulates the actin-binding protein synaptopodin, which is a crucial component of intestinal tight junctions. pnas.org

Stimulation of Mucus Production: The intestinal epithelium is covered by a protective mucus layer. Butyrate stimulates the production of MUC2 mucin, the main component of this layer, further enhancing the defensive barrier. nih.govportlandpress.com

Modulation of Cellular Energy and Signaling: Butyrate influences intracellular ATP concentration and activates signaling pathways like the Akt/mTOR pathway, which is involved in protein synthesis, potentially contributing to the increased abundance of tight junction proteins. plos.org

Studies have found that arginine butyrate is effective in improving intestinal barrier properties and cellular architecture. google.com By reinforcing the epithelial barrier, it helps to maintain mucosal homeostasis and prevent the excessive exposure to microbial antigens that can lead to inflammation. nih.govfrontiersin.org

Impact on Systemic Inflammation and Immune Responses Mediated by Gut Microbiota

The effects of this compound on the gut microbiome and intestinal barrier have significant downstream consequences for systemic inflammation and immunity. A compromised gut barrier, or "leaky gut," is associated with the translocation of microbial components like LPS, which can trigger systemic inflammatory responses. mdpi.com By strengthening the intestinal barrier, this compound helps to reduce this translocation and thereby lower systemic inflammation. google.com

Butyrate itself has potent immunomodulatory properties that extend beyond the gut. mdpi.comfrontiersin.org Although a large portion of butyrate is metabolized by colonocytes, a fraction reaches the systemic circulation where it can influence immune cells. frontiersin.org Its key systemic effects include:

Anti-inflammatory Action: Butyrate can inhibit the activity of histone deacetylases (HDACs), which leads to the downregulation of pro-inflammatory cytokines such as IL-6 and TNF-α in immune cells like macrophages. mdpi.compnas.org This helps to dampen systemic inflammation.

Modulation of Immune Cells: Butyrate promotes the differentiation of regulatory T cells (Tregs), which are crucial for maintaining immune tolerance and suppressing excessive inflammatory responses. frontiersin.orgnih.gov It can also modulate the function of other immune cells, including B cells and macrophages, contributing to a balanced immune state. frontiersin.orgpnas.org

Enhancement of Innate Immunity: Butyrate can enhance innate defense mechanisms, for example, by increasing the expression of antimicrobial peptides. nih.gov

Research indicates that this compound can reduce both local and systemic inflammation while increasing local and systemic immunity. google.com This dual action is mediated by its positive influence on gut microbiota, enhancement of the intestinal barrier, and direct immunomodulatory effects of its constituent molecules. frontiersin.orggoogle.com

Advanced Research Methodologies and Analytical Approaches

In Vitro Cell Culture Models: Primary and Immortalized Cell Lines

The study of arginine butyrate (B1204436) and its constituent components, arginine and butyrate, has extensively utilized in vitro cell culture models, encompassing both primary and immortalized cell lines, to dissect their biological effects in a controlled environment.

In the context of Duchenne muscular dystrophy (DMD), researchers have employed cultures of human myotubes, including both primary cells and established cell lines. nih.gov These models have been instrumental in demonstrating that arginine butyrate derivatives can increase the expression of utrophin, a protein that can compensate for the lack of dystrophin, and ensure its correct localization at the cell membrane. nih.gov

For investigations into Epstein-Barr virus (EBV)-associated lymphoid malignancies, EBV-immortalized B-cell lines and tumor cells derived directly from patients have served as critical tools. nih.govbu.edu In these systems, this compound has been shown to induce the expression of the viral enzyme thymidine (B127349) kinase (TK), a key step in a strategy to render latently infected cancer cells susceptible to antiviral drugs like ganciclovir (B1264). nih.govbu.eduresearchgate.net Studies using the EBV-positive Burkitt's lymphoma cell line P3HR1 further confirmed that butyrate could induce sustained expression of EBV TK. ashpublications.org

The differential effects of butyrate, a component of this compound, have been highlighted in studies using various cell types. For instance, research has shown that butyrate inhibits the proliferation of immortalized small intestinal epithelial cells. nih.gov In contrast, experiments with non-tumor cell lines have indicated that butyrate can stimulate proliferation. nih.gov This "butyrate paradox" underscores the context-dependent effects of the molecule. nih.gov Further studies have explored the impact of butyrate on the differentiation of primary mouse adipocytes and human monocytes, revealing inhibitory effects on differentiation processes. life-science-alliance.orglife-science-alliance.org The L6 muscle cell line has been used to demonstrate that while β-hydroxy β-methyl butyrate (HMB) can enhance protein synthesis, the effects of arginine on this process are limited in this model. mdpi.com

These in vitro models provide a foundational understanding of the cellular responses to this compound, allowing for detailed mechanistic studies before progressing to more complex in vivo systems.

Genetically Engineered Animal Models and Xenograft Studies

To understand the physiological and therapeutic effects of this compound in a whole-organism context, researchers have turned to genetically engineered animal models and xenograft studies. These in vivo systems are invaluable for assessing efficacy and elucidating mechanisms of action in disease models.

A prominent animal model used in this compound research is the mdx mouse, which has a mutation in the dystrophin gene and serves as a model for Duchenne muscular dystrophy (DMD). nih.govnih.govnih.govnih.gov Studies have shown that oral administration of this compound to mdx mice can improve muscle phenotype, protect against cardiomyopathy and spinal deformity, and restore normal nerve excitability. nih.govnih.gov Treatment improved grip strength and reduced fibrosis in the gastrocnemius muscle. nih.govnih.gov

Xenograft models, where human cancer cells are implanted into immunodeficient mice, have been crucial for evaluating the anti-tumor potential of this compound and its components. In pancreatic cancer research, xenograft models using human pancreatic cancer cell lines have been employed to test the efficacy of depleting arginine in combination with radiation. aacrjournals.orgaacrjournals.org These studies demonstrated significant tumor growth delays. aacrjournals.orgaacrjournals.org Similarly, the effects of butyrate, alone or with chemotherapy, have been assessed in xenograft models of pancreatic and colon cancer. unipa.it

In the field of virology and oncology, xenograft models have been used to test a virus-directed strategy for EBV-associated tumors. bu.edu This approach involves using this compound to induce the viral thymidine kinase in the tumor cells, making them susceptible to the antiviral drug ganciclovir. nih.govbu.edu

Furthermore, genetically engineered microorganisms have been used in animal models to explore the metabolic effects of arginine and butyrate. For example, E. coli Nissle 1917 was genetically modified to produce arginine and butyrate, which was then administered to rat models of hyperammonemia, demonstrating a reduction in ammonia (B1221849) levels and prevention of memory impairment. researchgate.net

These animal models provide critical preclinical data on the systemic effects, efficacy, and potential therapeutic applications of this compound.

High-Throughput Omics Technologies

High-throughput "omics" technologies have revolutionized the study of this compound, enabling a comprehensive and unbiased analysis of its impact on global gene expression, protein abundance, and metabolic profiles.

Gene Expression Profiling (Microarray, RNA-Seq)

Gene expression profiling has provided significant insights into the molecular mechanisms of this compound. In studies using the mdx mouse model of Duchenne muscular dystrophy, gene expression analysis of muscle tissue from mice treated with this compound revealed differential expression of genes controlling cell proliferation, growth, and differentiation, consistent with its activity as a histone deacetylase (HDAC) inhibitor. nih.govnih.gov

RNA sequencing (RNA-Seq) has been employed to dissect the specific effects of butyrate on different primary cell types. These studies have shown that butyrate significantly alters the expression of thousands of genes in primary adipocytes, macrophages, myocytes, and hepatocytes. life-science-alliance.orglife-science-alliance.orgnih.gov For instance, in myocytes, butyrate was found to induce pathways related to arginine and proline metabolism. nih.gov In contrast, the ketone body β-hydroxybutyrate, which is structurally similar to butyrate, had minimal impact on gene expression in most cell types, highlighting the specific action of butyrate. biorxiv.org

Microarray technology has also been utilized, for example, to analyze the transcriptomic profiles of butyrate-resistant colorectal carcinoma cells, helping to identify genes associated with chemoresistance. waocp.org Additionally, custom microarrays have been designed to profile gene expression along the intestinal tract, providing a functional map of this organ system. nih.gov These powerful transcriptomic approaches offer a global view of the cellular pathways modulated by this compound, revealing complex regulatory networks.

Proteomic Analysis for Protein Abundance and Post-Translational Modifications

Proteomic analysis has been crucial for understanding how this compound affects protein landscapes, particularly concerning protein abundance and post-translational modifications (PTMs). The butyrate component of this compound is a known inhibitor of histone deacetylases (HDACs), leading to the hyperacetylation of histones, a type of PTM that alters chromatin structure and gene expression. bu.edu This mechanism is fundamental to its action in inducing gene expression in latent Epstein-Barr virus. bu.edu

Beyond histones, PTMs like acetylation, methylation, and ubiquitination occur on a vast number of proteins, regulating their structure, function, and stability. creative-proteomics.comnih.govportlandpress.com The study of these modifications is essential for deciphering the full impact of HDAC inhibitors like butyrate.

In a study on pancreatic cancer, a reverse-phase protein array (RPPA) was used to investigate the mechanisms of action of arginine deprivation therapy. aacrjournals.orgaacrjournals.org This proteomic approach confirmed an increased expression of proteins related to endoplasmic reticulum (ER) stress and apoptosis in cancer cells, providing a direct link between the treatment and the observed cellular response. aacrjournals.orgaacrjournals.org While not directly studying this compound, these methods are highly applicable to understanding its proteome-wide effects. The ability to analyze thousands of proteins simultaneously allows researchers to identify key signaling pathways and protein networks affected by the compound.

Metabolomic Profiling for Endogenous Metabolite Identification

Metabolomic profiling, the large-scale study of small molecules or metabolites within a biological system, has been instrumental in characterizing the metabolic state and identifying changes induced by this compound. This technology allows for the systematic quantification and identification of endogenous metabolites from complex biological samples like plasma, urine, and tissues. mdpi.com

In a phase 1/2 clinical trial of this compound for EBV-associated lymphoid malignancies, liquid chromatography and mass spectrometry (LC-MS) were used to perform pharmacokinetic analysis, measuring the levels of butyrate and arginine in the plasma of patients. ashpublications.org This provided crucial data on the absorption and distribution of the compound.

More broadly, metabolomic studies have highlighted the importance of arginine and butyrate metabolism in various physiological and pathological states. For example, untargeted metabolomic analysis of human umbilical vein endothelial cells subjected to ischemic injury revealed significant alterations in the arginine metabolism pathway. nih.gov Similarly, ¹H NMR spectroscopy-based metabolomic profiling of serum, plasma, and urine has been used to discriminate between patients with inflammatory bowel disease and healthy individuals, identifying changes in metabolites including arginine and 2-hydroxy-butyrate. acs.org These advanced analytical techniques provide a snapshot of the metabolic consequences of disease and treatment, offering potential for biomarker discovery and a deeper understanding of the mechanisms of action of compounds like this compound. mdpi.com

Advanced Imaging Techniques for Cellular and Tissue Analysis

Advanced imaging techniques have provided invaluable visual evidence of the effects of this compound at the cellular and tissue levels. These methods allow for the spatial and temporal analysis of biological processes, complementing the data obtained from molecular and biochemical assays.

In preclinical studies using the mdx mouse model of Duchenne muscular dystrophy, magnetic resonance imaging (MRI) was used to non-invasively assess the extent of tissue damage in the muscles. Three-dimensional reconstitution from MRI data enabled the visualization and quantification of necrotic areas, demonstrating a significant reduction in these damaged zones after treatment with this compound. researchgate.net

In cancer research, immunofluorescence and immunohistochemistry (IHC) staining of xenograft tumor tissues have been used to visualize the molecular consequences of treatment. For instance, in a study of pancreatic cancer, IHC staining confirmed that combination therapy led to an increase in markers of apoptosis (cell death) and a decrease in markers of proliferation and angiogenesis (blood vessel formation) within the tumor. aacrjournals.orgaacrjournals.org

At the cellular level, fluorescence microscopy techniques are essential for observing the subcellular localization of proteins and the dynamics of cellular processes. In studies of Duchenne muscular dystrophy, immunofluorescence staining of cultured human myotubes showed that treatment with this compound derivatives not only increased the levels of the utrophin protein but also ensured its correct localization at the cell membrane, which is critical for its function. nih.gov Other advanced microscopy techniques, such as cryo-electron microscopy, have been used to study how arginine-rich peptides interact with and penetrate cell membranes, revealing mechanisms like the formation of multilamellar structures. pnas.org

These imaging modalities provide crucial, spatially resolved information that bridges the gap between molecular changes and functional outcomes, confirming and extending the findings from other research methodologies.

Computational Biology and Systems Pharmacology Modeling

Computational biology and systems pharmacology offer powerful in-silico approaches to unravel the complex mechanisms of action of therapeutic compounds. While specific quantitative systems pharmacology (QSP) models for the compound this compound are not extensively documented in publicly available research, computational studies have focused on its constituent parts, arginine and butyrate, to understand their individual and synergistic effects, particularly within the context of the gut microbiome and metabolic diseases.

Dynamic computational modeling has been instrumental in understanding the role of the arginine dihydrolase pathway, which is responsible for arginine catabolism in some gut bacteria. nih.govnih.govbiorxiv.org These models have shown that this pathway can influence the gut microbiome's composition and enhance the production of beneficial metabolites like butyrate by stabilizing the environmental pH. nih.govnih.govbiorxiv.org This suggests an indirect mechanism by which arginine can modulate butyrate levels, a key area of investigation for systems pharmacology.

In silico analyses have also been applied to study the effects of butyrate on various biological systems. For instance, computational studies have been used to predict the butyrate production capabilities of different gut bacteria by analyzing the presence of key enzymes in their genomes. nih.gov Furthermore, in silico docking simulations have been employed to understand the interaction of butyrate with its target receptors, such as free fatty acid receptors FFAR2 and FFAR3. nih.gov

QSP models have been developed for live biotherapeutic products that produce butyrate, aiming to describe the kinetics of bacterial growth, competition, and butyrate production and clearance. rosaandco.comnih.gov Although not specific to this compound, these models provide a framework for understanding how to simulate the therapeutic effects of butyrate in the gut. rosaandco.comnih.gov Similarly, QSP models for urea (B33335) cycle disorders have incorporated the effects of therapeutic arginine, providing insights into its metabolic impact. rosaandco.com

Molecular analyses of gene expression in response to this compound treatment have also been performed. In studies on Duchenne muscular dystrophy models, unsupervised hierarchical clustering of microarray data revealed that this compound treatment significantly alters gene expression in skeletal muscle. plos.org

The table below summarizes findings from computational and molecular studies related to arginine and butyrate.

Research AreaMethodologyKey FindingsReference
Gut Microbiome Modulation Dynamic computational modeling of the arginine dihydrolase pathwayThe pathway stabilizes environmental pH, altering community composition and enhancing butyrate production. nih.govnih.govbiorxiv.org
Butyrate Production In silico analysis of bacterial genomesPrediction of butyrate-producing bacteria based on the presence of terminal enzymes like But and Buk. nih.gov
Receptor Interaction In silico docking simulationsArginine and histidine residues are involved in the interaction of butyrate with FFAR2 and FFAR3 receptors. nih.gov
Therapeutic Butyrate Delivery Quantitative Systems Pharmacology (QSP) modelingSimulation of bacterial growth, competition, and the production and clearance of butyrate by live biotherapeutics. rosaandco.comnih.gov
Urea Cycle Disorders Quantitative Systems Pharmacology (QSP) modelingIntegration of arginine metabolism to simulate therapeutic interventions. rosaandco.com
Gene Expression Analysis Microarray data analysis and hierarchical clusteringThis compound treatment drastically alters gene expression in the skeletal muscle of mdx mice. plos.org

While these studies provide a foundational understanding of the computational and systems-level analysis of arginine and butyrate, there remains a need for integrated QSP models that can simulate the pharmacokinetics and pharmacodynamics of the combined this compound molecule. Such models would be invaluable for optimizing its therapeutic potential in various disease contexts.

Future Directions and Unexplored Avenues in Arginine Butyrate Research

Elucidation of Molecular Specificity and Pleiotropic Effects in Complex Biological Systems

Arginine butyrate (B1204436) exhibits pleiotropic effects, influencing multiple pathways within complex biological systems. A key area for future research is to unravel the molecular specificity that governs these diverse actions. The butyrate component is a known histone deacetylase (HDAC) inhibitor, which can lead to the hyperacetylation of histones and alter gene expression, potentially promoting tumor cell growth arrest and apoptosis. cancer.gov The arginine component is a precursor for nitric oxide (NO), a critical signaling molecule in various physiological processes.

Future investigations should aim to:

Identify the full range of protein targets beyond HDACs. Advanced proteomics and molecular modeling techniques can be employed to map the interactome of arginine butyrate and identify novel binding partners and signaling pathways.

Investigate the context-dependent effects of this compound. The compound's activity can vary significantly depending on the cell type, disease state, and the surrounding microenvironment. For instance, the arginine dihydrolase pathway, which catabolizes arginine, can alter the environmental pH and nitrogen availability, thereby influencing microbial community dynamics and the production of other health-relevant metabolites. nih.gov Understanding these nuances is crucial for predicting therapeutic efficacy and potential side effects.

Investigation of Synergistic Combinations with Other Molecular Modulators

Combining this compound with other therapeutic agents holds significant promise for enhancing its efficacy and overcoming resistance. This strategy has already shown success in preclinical and clinical settings, particularly in the context of cancer therapy.

A notable example is the combination of this compound with the antiviral drug ganciclovir (B1264) for the treatment of Epstein-Barr virus (EBV)-associated lymphoid malignancies. ashpublications.orgresearchgate.netbu.edu this compound induces the expression of the viral thymidine (B127349) kinase (TK) gene in latently infected tumor cells, which in turn activates ganciclovir, leading to the specific destruction of the cancerous cells. cancer.govbu.edu Clinical trials have demonstrated that this combination can lead to significant tumor responses. ashpublications.orgresearchgate.netashpublications.orgashpublications.org

Future research in this area should focus on:

Systematic screening for synergistic partners: High-throughput screening of compound libraries can identify novel drugs that work in concert with this compound. This could include other epigenetic modifiers, targeted therapies, and immunomodulatory agents.

Exploring combinations with immunotherapy: Given this compound's immunomodulatory properties, its combination with checkpoint inhibitors or other immunotherapies is a promising avenue. For example, combining it with agents like Corynebacterium parvum and interferon has shown enhanced antitumor effects in animal models. nih.gov

Optimizing combination regimens: Research is needed to determine the optimal dosing and scheduling of combination therapies to maximize synergy and minimize toxicity. Studies have already suggested that discontinuous exposure to butyrate in combination with ganciclovir can be as effective as continuous treatment. ashpublications.orgresearchgate.net

Combination AgentDisease/ConditionObserved/Potential Effect
GanciclovirEBV-associated malignanciesInduction of viral thymidine kinase, leading to targeted cell killing. cancer.govashpublications.orgresearchgate.netbu.eduashpublications.orgashpublications.org
Corynebacterium parvum & InterferonCancer (animal models)Enhanced antitumor effect. nih.gov
ErythropoietinBeta-thalassemiaPotential to further improve anemia. bu.edu
Glutamine & ArginineAIDS-related muscle wastingMaintenance of lean body mass. mdpi.com
PrednisoneDuchenne Muscular Dystrophy (animal model)Combination showed some deleterious effects in one study. researchgate.net

Development of Next-Generation this compound Analogs with Enhanced Specificity

While this compound has shown therapeutic potential, its development can be hampered by factors such as its short half-life and the need for intravenous administration in some cases. ashpublications.orgresearchgate.net The development of next-generation analogs with improved pharmacokinetic properties and enhanced target specificity is a critical area for future research.

Strategies for developing improved analogs include:

Prodrug approaches: Designing prodrugs that release arginine and butyrate at the target site can improve bioavailability and reduce off-target effects. For example, esterifying butyrate to serine (O-butyryl-L-serine) has been shown to enhance its oral bioavailability. biorxiv.orgbiorxiv.org Similarly, pivaloyloxymethyl butyrate and tributyrin (B1683025) are other butyrate prodrugs that have been investigated. aacrjournals.org

Structural modifications: Altering the chemical structure of this compound could lead to analogs with higher potency and selectivity for specific HDAC isoforms or other targets. Studies on butyrate analogs like 4-phenylbutyrate (B1260699) and glyceryl tributyrate have shown promise. plos.org

Conjugation with targeting moieties: Attaching this compound to molecules that specifically recognize cancer cells or other diseased tissues could enhance its therapeutic index.

Research has already explored various butyrate derivatives and their effects. For instance, low doses of this compound ester and amide derivatives have shown beneficial effects in mouse models of Duchenne muscular dystrophy. researchgate.net

Expanding Preclinical Research into Novel Disease Areas

The known mechanisms of action of this compound, including its role as an HDAC inhibitor and a nitric oxide precursor, suggest its potential utility in a broader range of diseases beyond its current areas of investigation.

Promising novel disease areas for preclinical research include:

Neurodegenerative diseases: Butyrate has shown neuroprotective effects in models of various neurological disorders. frontiersin.org Given that arginine metabolism is also implicated in neurological function, this compound could be a valuable therapeutic candidate.

Inflammatory and autoimmune diseases: Butyrate is known to have anti-inflammatory properties and can modulate immune responses. nih.gov Arginine also plays a complex role in inflammation. Therefore, this compound could be investigated for conditions like inflammatory bowel disease, rheumatoid arthritis, and multiple sclerosis. biorxiv.org

Metabolic disorders: Butyrate influences energy metabolism and insulin (B600854) sensitivity. mdpi.com The combination with arginine, which also impacts metabolic pathways, could be beneficial in conditions like type 2 diabetes and non-alcoholic fatty liver disease (NAFLD). frontiersin.orgmdpi.com

Initial studies have already hinted at this broader potential. For example, butyrate supplementation has been shown to enhance the integrity of the intestinal barrier and reduce pancreatic tissue necrosis in a mouse model of acute pancreatitis. mdpi.com

Strategies for Manipulating Endogenous Butyrate Production through Microbiome Interventions

The gut microbiome is a major source of endogenous butyrate, which is produced through the fermentation of dietary fibers. mdpi.com A promising future direction is to develop strategies to manipulate the gut microbiome to increase the natural production of butyrate, potentially offering a more physiological and sustainable therapeutic approach.

Strategies to enhance endogenous butyrate production include:

Prebiotic supplementation: Providing specific dietary fibers, such as resistant starch and xylo-oligosaccharides, can selectively promote the growth and activity of butyrate-producing bacteria. nih.govfrontiersin.org

Probiotic administration: Supplementing with specific strains of butyrate-producing bacteria, such as those from the Clostridium, Eubacterium, and Roseburia genera, could directly increase butyrate levels. nih.govfrontiersin.org

Synbiotic approaches: Combining prebiotics and probiotics can have synergistic effects on boosting butyrate production. nih.gov

Dietary interventions: Diets rich in fiber have been shown to increase the abundance of butyrate-producing bacteria and elevate butyrate levels. mdpi.combmj.com

Understanding influencing factors: Research into how factors like iron availability modulate butyrate production by the gut microbiota can lead to more targeted interventions. asm.orgasm.org For instance, moderate iron deficiency has been shown to increase butyrate production in an in vitro gut model. asm.org

A deeper understanding of the ecological interactions within the gut microbiome, such as the cross-feeding mechanisms where one bacterium's metabolic product serves as a substrate for another, will be crucial for designing effective microbiome-based therapies to enhance butyrate production. nih.govfrontiersin.orgnih.gov

Q & A

Q. What in vivo models and outcome parameters are commonly used to study arginine butyrate in neuromuscular disorders?

Answer: The mdx mouse model (a dystrophin-deficient strain mimicking Duchenne muscular dystrophy) is widely employed due to its phenotypic relevance and reproducibility . Key parameters include:

  • Functional metrics : Grip strength tests, treadmill endurance, and serum creatine kinase (CK) levels to assess muscle damage .
  • Histological analysis : Sirius Red staining for fibrosis quantification, fiber diameter measurements via fluorescence microscopy, and centralized nuclei counts to evaluate regeneration .
  • Molecular endpoints : Utrophin expression via Western blotting (normalized to β-tubulin) and transcriptomic profiling using RNA sequencing .

Q. What methodological approaches are used to assess utrophin upregulation by this compound?

Answer:

  • Western blotting : Quantify utrophin protein levels in skeletal muscle lysates, normalized to housekeeping proteins (e.g., β-tubulin) .
  • Immunohistochemistry : Localize utrophin expression in muscle sections using fluorescent antibodies, with blinded scoring to minimize bias .
  • Gene expression arrays : RNA extraction followed by microarray or RNA-seq to identify transcriptional changes in utrophin-related pathways .

Q. What challenges exist in synthesizing and stabilizing this compound for preclinical studies?

Answer:

  • pH sensitivity : Butyrate derivatives require pH >5.5 for microbial stability; lower pH reduces bioavailability and efficacy .
  • Formulation optimization : Coated sodium butyrate (e.g., lipid encapsulation) improves intestinal absorption in animal models .
  • Dosage calibration : Pharmacokinetic studies in rodents are critical to determine therapeutic windows without inducing toxicity .

Q. How are statistical methods applied to evaluate this compound treatment effects?

Answer:

  • Parametric tests : ANOVA for multi-group comparisons (e.g., saline vs. monotherapy vs. combination therapy) .
  • Regression analysis : Log-transformed data for non-normal distributions (e.g., fibrosis area ratios) .
  • Blinded analysis : Independent scoring of histological samples to reduce observer bias, aligned with NIH preclinical reporting guidelines .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s cardiac vs. skeletal muscle effects?

Answer: In mdx mice, this compound improved skeletal muscle grip strength but showed no significant cardiac functional changes (e.g., ejection fraction), unlike prednisone, which worsened cardiac parameters . Strategies include:

  • Comparative endpoint selection : Use echocardiography for cardiac function and isolated muscle assays for skeletal outcomes .
  • Temporal analysis : Monitor treatment duration; short-term benefits may not translate to long-term cardiac stability .

Q. What advanced transcriptomic techniques clarify this compound’s dual role in inflammation and fibrosis?

Answer:

  • Hierarchical clustering : Unsupervised analysis (e.g., GeneSpring GX software) identifies co-regulated genes (e.g., inflammatory cytokines vs. extracellular matrix regulators) .
  • Pathway enrichment : Tools like DAVID or GSEA highlight overrepresented pathways (e.g., TGF-β signaling in fibrosis) .
  • Temporal profiling : Longitudinal RNA sampling distinguishes acute anti-inflammatory effects from delayed fibrotic modulation .

Q. How do experimental designs account for this compound’s variable efficacy across tissues?

Answer:

  • Multi-organ analysis : Parallel assessment of skeletal muscle, heart, and serum biomarkers in the same cohort .
  • Dose stratification : Test escalating doses to identify tissue-specific thresholds (e.g., muscle vs. hepatic metabolism) .
  • Combinatorial trials : Pair this compound with agents targeting complementary pathways (e.g., anti-fibrotics) to enhance efficacy .

Q. What confounding variables arise in long-term this compound studies?

Answer:

  • Weight fluctuations : Chronic treatment may alter body weight, necessitating pair-fed control groups .
  • Microbiome interactions : Butyrate’s gut-modulating effects could indirectly influence systemic inflammation, requiring fecal metagenomics .
  • Batch variability : Standardize drug batches using HPLC purity assays to minimize pharmacokinetic discrepancies .

Q. How can in vitro models bridge gaps in understanding this compound’s in vivo mechanisms?

Answer:

  • Primary myoblast cultures : Test direct effects on muscle cell differentiation and utrophin expression under hypoxic vs. normoxic conditions .
  • Organ-on-chip systems : Simulate muscle-heart crosstalk to study systemic drug distribution and metabolite exchange .
  • CRISPR-edited lines : Generate dystrophin-deficient cell models to isolate this compound’s dystrophin-independent pathways .

Methodological Considerations

  • Ethical reporting : Adhere to NIH guidelines for preclinical transparency, including raw data deposition and detailed methods .
  • Data contradiction protocols : Use sensitivity analyses (e.g., bootstrapping) to assess robustness of conflicting results .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.